Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%
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Overview
Description
“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is used for palladium-catalyzed coupling reactions . It serves as a catalyst and is also employed in carbonylation reactions . Further, it is used in cross-coupling reaction and Suzuki reaction .
Synthesis Analysis
“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is commercially available . It can be prepared by reacting dppf with a suitable nitrile complex of palladium dichloride .Molecular Structure Analysis
The molecular formula of “Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is C22H36Cl2FeP2Pd . The SMILES string is [Fe].Cl[Pd]Cl.CC©P([C]1[CH][CH][CH][CH]1)C©C.CC©P([C]2[CH][CH][CH][CH]2)C©C .Chemical Reactions Analysis
“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is an effective catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with bromobenzene, β-bromostyrene, and 2-bromopropene to give the corresponding sec-butyl derivatives in exceedingly high yields . It is also used as a catalyst in Suzuki-cross coupling reactions, which involve reaction of aromatic halides with methyliminodiacetic acid derivatives .Physical And Chemical Properties Analysis
“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is a reddish-brown solid . It is soluble in ether, THF, and benzene . The melting point is between 282-287 °C .Scientific Research Applications
Catalysis in Cross-Coupling Reactions
- Cross-Coupling of Alkyl Grignard Reagents : This compound has been found effective in catalyzing the cross-coupling reaction of secondary alkyl Grignard reagents with organic halides and allylic alcohols, resulting in high yields of the desired products (Hayashi, Konishi, & Kumada, 1979); (Hayashi, Konishi, & Kumada, 1980).
Ethylene Carbonylation
- Catalyzing Ethylene Carbonylation : It has been used to catalyze the carbonylation of ethylene in various media, showing distinct selectivity and activity based on the solvent and catalyst used (Bianchini et al., 2005).
Electrochemistry of Bidentate Aryldichalcogenide Complexes
- Electrochemical Studies : Studies on homochalcogenide and mixed-chalcogenide ligand complexes of palladium and platinum, including this compound, have been conducted. These studies involve understanding the electrochemical behavior of these complexes (Maisela et al., 2001).
Improvement in Heck Reaction
- Efficiency in Heck Reaction : This compound has shown to act as an efficient catalyst precursor for the Heck reaction, providing better yields compared to other analogues (Boyes, Butler, & Quayle, 1998).
Research in Organic Light Emitting Diodes (OLEDs)
- Application in OLED Synthesis : It has been used to promote the monoarylation of primary anilines, with applications in the synthesis of components for small-molecule organic light emitting diodes (OLEDs) (Grünberg, Jia, Rivas-Nass, & Goossen, 2016).
Synthesis of Metal Complexes
- Synthesis of Palladium Complexes : Research has focused on synthesizing various palladium complexes involving Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), contributing to a better understanding of their structures and properties (Sato, Sekino, Katada, & Akabori, 1989).
Mechanism of Action
Target of Action
Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), also known as Pd(dppf)Cl2, primarily targets aromatic halides . These are organic compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .
Mode of Action
Pd(dppf)Cl2 acts as a catalyst in various chemical reactions . It facilitates the interaction between aromatic halides and other reactants, leading to the formation of new chemical bonds . The presence of this compound significantly enhances the rate of these reactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Suzuki Cross-Coupling Reactions : This pathway involves the reaction of aromatic halides with boronic acids .
- Carbonylation Reactions : In these reactions, a carbonyl group is introduced into a molecule .
- Other Cross-Coupling Reactions : Pd(dppf)Cl2 is also used in Negishi, Sonogashira, Stille, and Heck reactions .
The downstream effects of these pathways depend on the specific reactants involved and can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Pd(dppf)Cl2’s action is the formation of new chemical bonds, leading to the synthesis of various organic compounds . On a molecular level, it facilitates the breaking and forming of bonds in the reactant molecules . On a cellular level, the effects would depend on the specific compounds synthesized as a result of its catalytic action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% are primarily related to its role as a catalyst in various biochemical reactions. It is known to interact with a variety of enzymes and proteins to facilitate these reactions . The nature of these interactions is largely dependent on the specific reaction conditions and the other molecules present.
Cellular Effects
The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the behavior of cells and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% within cells and tissues involves interactions with various transporters and binding proteins . It can also have effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
properties
IUPAC Name |
cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIELJTKAPFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[PH+](C1CCCC1)C(C)C.CC(C)[PH+](C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48Cl2FeP2Pd+2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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